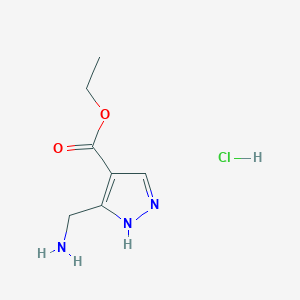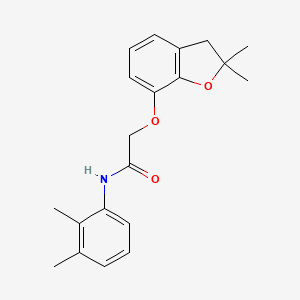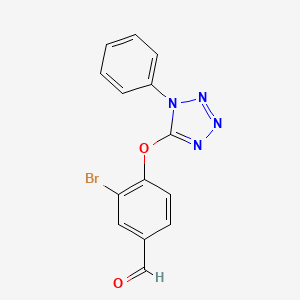
2-Chloro-7-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-7-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile belongs to a class of compounds known for their interesting chemical and physical properties. These compounds have been studied for their potential applications in various fields due to their unique molecular structure.
Synthesis Analysis
The synthesis of related quinoline derivatives involves multi-component reactions, including the one-pot synthesis method. For example, N2-Methyl- or aryl-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles have been synthesized via a four-component, one-pot reaction using aromatic aldehyde, cyclohexanone, malononitrile, and amines in basic ionic liquid with good to excellent yields. This showcases the efficiency and versatility of one-pot synthesis methods in producing these compounds (Wan et al., 2011).
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been studied through various analytical methods, including X-ray diffraction. These studies reveal the intricate details of their molecular geometry, including bond lengths and angles, which are crucial for understanding their chemical reactivity and properties.
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, highlighting their chemical versatility. For example, chloroquinoline-3-carbonitriles have been reviewed for their synthetic methods and chemical reactions, covering reactions of the chloro and cyano substituents. These reactions are pivotal for the production of biologically active compounds (Mekheimer et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility in various solvents, and crystalline structure, have been characterized. These properties are essential for their application in material science and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of 2-Chloro-7-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives include their reactivity towards different chemical reagents, stability under various conditions, and their potential as intermediates in organic synthesis. Studies have focused on their reactions under nucleophilic conditions, demonstrating their utility in synthesizing a wide array of heterocyclic compounds (Ibrahim & El-Gohary, 2016).
科学的研究の応用
Synthesis and Chemical Reactions
- The compound is used in one-pot synthesis reactions , as seen in the synthesis of N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles. This process involves aromatic aldehyde, cyclohexanone, malononitrile, and amines in basic ionic liquid, forming multiple new bonds and cleaving several others (Wan et al., 2011).
- It plays a role in the synthesis of pyrimido quinoline derivatives , as demonstrated by its reactivity with various compounds including dimethylformamide dimethyl acetal (DMF-DMA) and carbon disulfide (Elkholy & Morsy, 2006).
Material Science and Optoelectronics
- In material science, derivatives of this compound are studied for their optoelectronic, nonlinear, and charge transport properties . This involves an in-depth study of their structural, electronic, optical, and charge transport properties using density functional theory (DFT) (Irfan et al., 2020).
Biological and Medicinal Chemistry
- The compound's derivatives have been synthesized and evaluated for antifungal properties . This includes exploring the relationship between functional group variation and biological activity (Gholap et al., 2007).
Catalytic Systems
- It is also used in catalytic systems , such as in the synthesis of 5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives. This process uses bleaching earth clay and PEG-400, demonstrating good product yield, shorter reaction time, and avoidance of hazardous reagents (Mogle et al., 2015).
Chemosensor Development
- Another application is in the development of chemosensors for metal ion detection. For instance, the design and synthesis of functionalized tetrahydroquinolines for the selective recognition of Pd2+ ions (Shally et al., 2020).
特性
IUPAC Name |
2-chloro-7-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-7-2-3-8-5-9(6-13)11(12)14-10(8)4-7/h5,7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERAUNQSFCASHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC(=C(N=C2C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[2-[1-(2-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2491168.png)
![2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/no-structure.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491171.png)


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2491177.png)

![2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione](/img/structure/B2491180.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2491183.png)
![N-(2-methylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2491184.png)

![3-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2491187.png)